molecular formula C19H29N3O3 B5408538 2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide

2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide

Cat. No.: B5408538
M. Wt: 347.5 g/mol
InChI Key: ZUOWJPSWXIYVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide is a chemical compound that has been studied for its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide is not fully understood. However, it has been proposed that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. It may also act by inducing apoptosis in cancer cells through a mechanism that involves the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antioxidant effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide in lab experiments is that it has been shown to have a relatively low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent, as well as its potential as an anti-tumor agent. Another direction is to elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, it may be beneficial to explore the potential of this compound in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.

Synthesis Methods

The synthesis method for 2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide involves the reaction of isobutylamine with ethyl acetoacetate to form N-isobutylacetoacetamide. This intermediate is then reacted with 4-ethoxybenzaldehyde and piperazine to form the final product.

Scientific Research Applications

2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been studied for its potential as an anti-tumor agent, as it has been shown to induce apoptosis in cancer cells.

Properties

IUPAC Name

2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-4-25-16-7-5-15(6-8-16)13-22-10-9-20-19(24)17(22)11-18(23)21-12-14(2)3/h5-8,14,17H,4,9-13H2,1-3H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOWJPSWXIYVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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